2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
- 2,2-dimethyl-N-[2-(thiophen-3-yl)ethyl]propanamide
- 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl]propanamide
Uniqueness
2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is unique due to the combination of the pyrazole and thiophene rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-9-12(11-5-8-19-10-11)17-7-4-6-16-17/h4-8,10,12H,9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDMMBMTBWVSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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